Phenamil

Vue d'ensemble

Description

Le phénamil est un dérivé de l'amiloride et est connu pour son inhibition puissante des canaux sodiques, en particulier des canaux sodiques épithéliaux. Il est largement utilisé dans la recherche scientifique en raison de sa capacité à bloquer les canaux sodiques et de ses effets sur divers processus physiologiques .

Mécanisme D'action

Target of Action

Phenamil, also known as phenylamil, is primarily known to target epithelial type sodium channels . It acts as a potent inhibitor of these channels . Additionally, it has been identified as a stimulator of osteoblast differentiation and mineralization . It has also been found to interact with the Tribbles Homolog 3 (Trb3) gene .

Mode of Action

This compound interacts with its targets in a few key ways. In the context of epithelial type sodium channels, it acts as an inhibitor . This means it prevents these channels from functioning normally, which can have various downstream effects. In terms of osteoblast differentiation, this compound acts cooperatively with Bone Morphogenetic Proteins (BMPs) to induce the expression of BMP target genes, osteogenic markers, and matrix mineralization .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It enhances the BMP signaling pathway, which is crucial for bone formation . By upregulating the expression of the Tribbles Homolog 3 (Trb3) gene, this compound indirectly promotes BMP action . This leads to increased osteoblast differentiation and mineralization .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good bioavailability and cellular uptake .

Result of Action

The primary result of this compound’s action is the promotion of osteoblast differentiation and bone formation . It does this by enhancing the activity of BMPs and upregulating the expression of the Trb3 gene . In addition, this compound inhibits epithelial type sodium channels , which can have various effects depending on the specific cellular context.

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of BMPs is necessary for this compound to effectively stimulate osteoblast differentiation . Additionally, the cellular context (such as the presence or absence of certain genes or proteins) can impact how effectively this compound can inhibit sodium channels or stimulate bone formation

Analyse Biochimique

Biochemical Properties

Phenamil interacts with amiloride-sensitive Na+ channels, which are crucial for maintaining sodium balance in the body . It binds to two types of binding sites associated with these channels, each characterized by different affinities for this compound .

Cellular Effects

This compound’s interaction with Na+ channels influences cell function significantly. It affects cell signaling pathways and cellular metabolism by altering sodium transport across the cell membrane .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the Na+ channel, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it has long-term effects on cellular function, particularly in relation to sodium transport .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, emphasizing the importance of careful dosage control .

Metabolic Pathways

This compound is involved in metabolic pathways related to sodium transport. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its interactions with various transporters and binding proteins. These interactions can affect its localization or accumulation .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Le phénamil peut être synthétisé par une série de réactions chimiques impliquant la modification de l'amilorideLes conditions réactionnelles incluent souvent l'utilisation de solvants tels que le diméthylsulfoxyde et de réactifs comme le méthanesulfonate .

Analyse Des Réactions Chimiques

Le phénamil subit diverses réactions chimiques, notamment :

Oxydation : Le phénamil peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le phénamil peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Applications de recherche scientifique

Le phénamil a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier le fonctionnement et l'inhibition des canaux sodiques.

Biologie : Le phénamil est utilisé pour étudier le rôle des canaux sodiques dans divers processus biologiques, notamment la signalisation cellulaire et le transport des ions.

Mécanisme d'action

Le phénamil exerce ses effets en inhibant les canaux sodiques épithéliaux. Cette inhibition entraîne une réduction de l'afflux de sodium, ce qui peut affecter divers processus physiologiques. Dans les tissus cardiaques, le phénamil produit un inotropisme positif et prolonge la durée de la contraction en inhibant le courant potassique rectifiant vers l'intérieur, ce qui réduit indirectement l'activité de l'échangeur sodium-calcium .

Applications De Recherche Scientifique

Phenamil has a wide range of scientific research applications:

Chemistry: It is used as a tool to study sodium channel function and inhibition.

Biology: this compound is used to investigate the role of sodium channels in various biological processes, including cell signaling and ion transport.

Comparaison Avec Des Composés Similaires

Le phénamil est comparé à d'autres dérivés de l'amiloride, tels que HM2-16F et BB2-50F. Ces composés inhibent également les canaux sodiques mais ont des puissances et des spécificités différentes. Le phénamil est unique dans sa forte inhibition des canaux sodiques et sa capacité à affecter à la fois les courants sodiques et potassiques .

Composés similaires

- Amiloride

- HM2-16F

- BB2-50F

Le phénamil se distingue par son inhibition puissante des canaux sodiques et sa large gamme d'applications dans la recherche scientifique.

Propriétés

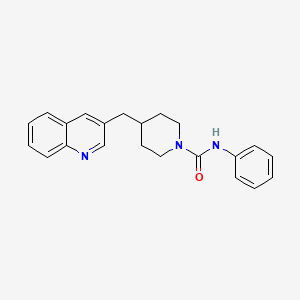

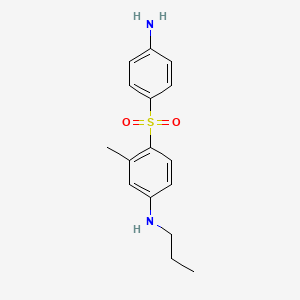

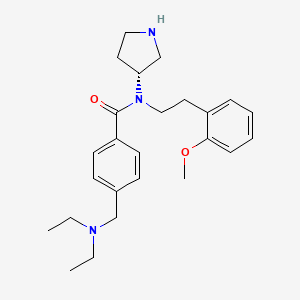

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHELZQFBGCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942542 | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-35-9 | |

| Record name | Phenamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

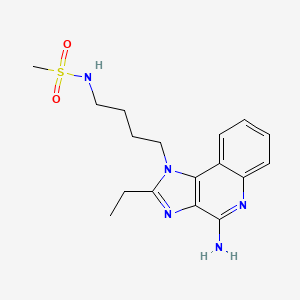

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

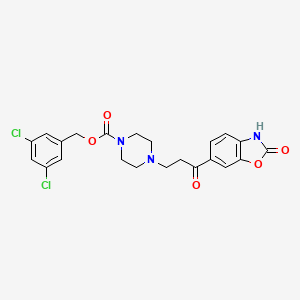

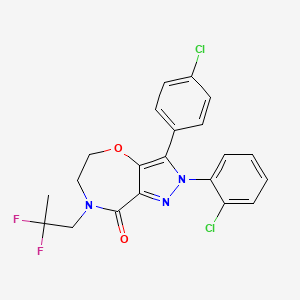

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)

![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1679704.png)

![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B1679705.png)